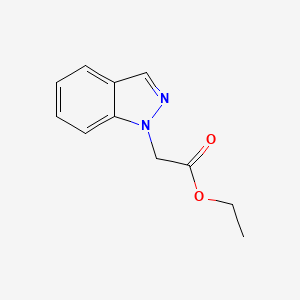

ethyl 2-(1H-indazol-1-yl)acetate

Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netresearchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netresearchgate.netnih.gov This versatility has led to the incorporation of the indazole nucleus into several commercially available drugs and numerous compounds currently under clinical investigation. researchgate.netnih.govpnrjournal.com The ability of the indazole ring to act as both a functional substituent and a scaffold for small molecule drugs underscores its importance in drug design and discovery. researchgate.net

The significance of the indazole scaffold also extends to its role as a versatile precursor in the synthesis of other complex heterocyclic systems. researchgate.net The unique chemical properties and diverse tautomeric forms of indazole make it a valuable building block for synthetic chemists. researchgate.net

Overview of Indazole Tautomerism and Isomerism in Organic Chemistry

A key feature of indazole chemistry is the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net

1H-Indazole: This tautomer, with the hydrogen atom on the N1 nitrogen, is generally the more thermodynamically stable form. nih.govnih.govchemicalbook.com Its benzenoid structure contributes to its greater stability. nih.gov

2H-Indazole: In this form, the hydrogen is located on the N2 nitrogen. While typically less stable than the 1H-tautomer, the 2H-isomers can be kinetically favored in certain reactions. nih.govchemicalbook.com The relative stability of the tautomers can be influenced by factors such as the solvent, temperature, and the electronic and steric effects of substituents. nih.govresearchgate.net

The alkylation of indazole can lead to a mixture of N-1 and N-2 isomers, with the ratio of products being dependent on the reaction conditions. nih.gov For instance, nucleophilic substitution reactions on halo esters with 1H-indazole in an alkaline solution typically yield a mixture of N-1 and N-2 isomers, with the N-1 isomer being the predominant product. researchgate.netnih.gov

Scope and Focus of Research on Ethyl 2-(1H-Indazol-1-yl)acetate within Indazole Chemistry

Research on this compound is primarily centered on its role as a key intermediate in the synthesis of more complex indazole derivatives. The presence of the ester functional group provides a reactive site for further chemical modifications, allowing for the construction of a diverse library of compounds with potential pharmacological applications.

The synthesis of this compound itself is a subject of study, with various methods being explored to optimize yield and regioselectivity. For example, the reaction of 1H-indazole with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate is a common method for its preparation. iucr.org

The structural and chemical properties of this compound are also of interest. Its molecular formula is C₁₁H₁₂N₂O₂, and its molecular weight is 204.23 g/mol . moldb.com Spectroscopic techniques are crucial for confirming the N-1 substitution pattern and characterizing the molecule.

Tabulated Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 954116-84-8 moldb.comvibrantpharma.combldpharm.com |

| Molecular Formula | C₁₁H₁₂N₂O₂ moldb.comvibrantpharma.com |

| Molecular Weight | 204.23 g/mol moldb.comvibrantpharma.com |

| Purity | Typically ≥97% vibrantpharma.com |

| Appearance | Crystalline solid |

| Storage Conditions | Room temperature vibrantpharma.com |

Table 2: Common Synthetic Routes to Indazole Derivatives

| Reaction Type | Description | Reference |

| N-Alkylation | Reaction of 1H-indazole with alkyl halides (e.g., ethyl bromoacetate) in the presence of a base to yield N-1 and/or N-2 substituted indazoles. | nih.gov |

| Cyclization Reactions | Formation of the indazole ring from substituted anilines or other precursors through various cyclization strategies. | whiterose.ac.uk |

| Three-Component Reactions | One-pot synthesis of 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper. | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-indazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12-13/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBPDAREDFJTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Studies of Ethyl 2 1h Indazol 1 Yl Acetate and Indazole Systems

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful method for investigating the electronic and structural properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems like ethyl 2-(1H-indazol-1-yl)acetate.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For indazole systems, DFT calculations have been employed to determine the relative stabilities of different tautomers and isomers. For instance, studies have shown that the 1H-tautomer of indazole is more stable than the 2H-tautomer. nih.govchemicalbook.com B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of indazole with a hydroxymethyl group is 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org Similarly, the free energy of 1-methylindazole (B79620) is 3.2 kcal/mol lower, and thus more stable, than 2-methylindazole. chemicalbook.com

In the case of ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, the asymmetric unit in the crystal structure contains two independent molecules, both exhibiting positional disorder in their ethyl chains. researchgate.net For ethyl 2-(6-nitro-2H-indazol-2-yl)acetate, the indazolyl ring and the nitro group are nearly coplanar. researchgate.net The geometry of such molecules is a crucial factor in determining their crystal packing and intermolecular interactions.

Table 1: Calculated Energy Differences Between Indazole Isomers

| Isomer Pair | Computational Method | Energy Difference | More Stable Isomer | Reference |

|---|---|---|---|---|

| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | 1H-Indazole | nih.gov |

| 1-Hydroxymethyl-indazole vs. 2-Hydroxymethyl-indazole | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ | 1-Hydroxymethyl-indazole | nih.govacs.org |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. physchemres.orgnist.gov

DFT calculations are widely used to determine the energies of these frontier orbitals. For instance, in a study of an iron(III) porphyrin complex, the HOMO-LUMO gap was calculated to be 0.9042 eV using the B3LYP/6-311G(d,p) level of theory, indicating high reactivity. physchemres.org The introduction of substituents on a conjugated system can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. nih.gov For this compound and its derivatives, the distribution and energies of the HOMO and LUMO would be influenced by the nature and position of substituents on the indazole ring and the ethyl acetate (B1210297) group.

Table 2: Frontier Orbital Energies and Energy Gap

| Molecule/System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | Not Specified | Not Specified | 0.9042 | physchemres.org |

| 2-(Dimethylamino)naphthalene | B3LYP/6-31G(d) | Not Specified | Not Specified | 4.20 | nih.gov |

| 6-(Propionyl)naphthalene | B3LYP/6-31G(d) | Not Specified | Not Specified | 4.37 | nih.gov |

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For indazole systems, MEP analysis can pinpoint the most likely sites for reactions such as alkylation or acylation. The nitrogen atoms of the indazole ring and the carbonyl oxygen of the ethyl acetate group in this compound would be expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. In a study of ethyl 2-(6-nitro-2H-indazol-2-yl)acetate, the crystal structure is stabilized by C—H⋯O and C—H⋯N hydrogen bonds, which can be rationalized by the MEP. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies.

The indazole ring can act as a nucleophile in various reactions. researchgate.net Computational studies have been used to investigate the mechanism of nucleophilic addition of indazole to other molecules. For example, the mechanism of the addition of indazole to a palladium(II)-coordinated isocyanide was studied in detail using DFT methods. researchgate.net Such studies help to understand the regioselectivity of these reactions, i.e., whether the reaction occurs at the N-1 or N-2 position of the indazole ring.

In the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid, theoretical calculations at the B3LYP/6-311++G(d,p) level provided a strong basis for the experimental observations, helping to elucidate the formation of N1-CH₂OH derivatives. acs.org

Proton transfer is a fundamental step in many chemical and biological processes. nih.gov Computational methods can be used to map out the potential energy surface for proton transfer reactions, identify the transition states, and calculate the activation energies. For indazole systems, proton transfer can be involved in tautomerization between the 1H- and 2H-forms or in acid/base-catalyzed reactions.

Regioselectivity Studies and the Role of Kinetic versus Thermodynamic Control

The alkylation of indazoles is a critical process in the synthesis of many biologically active compounds, and it often presents a challenge in controlling the regioselectivity between the N1 and N2 positions of the indazole ring. The outcome of these reactions, yielding either the N1- or N2-substituted product, is intricately linked to the interplay of kinetic and thermodynamic factors, which are influenced by reaction conditions such as the solvent, base, and the nature of the electrophile.

Generally, N1-substituted indazoles are considered the thermodynamically more stable isomers, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com This preference is attributed to the benzenoid character of the N1-substituted indazole, which confers greater stability compared to the quinonoid structure of the N2-isomer. beilstein-journals.orgresearchgate.net Consequently, reactions carried out at higher temperatures or for longer durations often favor the formation of the more stable N1-alkylated indazole. connectjournals.com Conversely, lower temperatures and shorter reaction times tend to yield the kinetically preferred N2-alkylated product. connectjournals.com

For instance, the reaction of 4-chloro-1H-indazole with a tetrahydropyranyl group at 40°C under mild acidic conditions results in the kinetically favored N2-product. connectjournals.com However, increasing the temperature and reaction time leads to the formation of the thermodynamically favored N1-product. connectjournals.com This demonstrates a classic case of kinetic versus thermodynamic control.

However, the regioselectivity is not solely dictated by temperature and time. The choice of solvent and base plays a crucial role. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation, while other conditions might lead to a mixture of isomers. nih.govnih.gov The formation of tight or solvent-separated ion pairs between the indazole anion and the counter-ion of the base can influence the accessibility of the N1 and N2 positions to the incoming electrophile. nih.gov

Furthermore, the nature of the alkylating agent and substituents on the indazole ring can significantly impact the regiochemical outcome. The use of certain electrophiles, such as α-halo carbonyl compounds and β-halo esters, can lead to regioselective N1-alkylation through an equilibration process that favors the thermodynamic product. nih.govbeilstein-journals.org Electron-withdrawing groups at the C3 or C7 position of the indazole ring can also direct the alkylation towards the N2 position. nih.govnih.govbeilstein-journals.org In some cases, chelation control, where a substituent coordinates with a Lewis acid, can override the inherent kinetic or thermodynamic preferences to yield a specific regioisomer. beilstein-journals.orgnih.gov For example, the presence of an ester group at the 3- or 7-position can lead to chelation with a cation like Cs+, directing alkylation to a specific nitrogen atom. nih.gov

It is important to note that in some reactions, particularly those with high activation barriers for the reverse reaction, the concept of kinetic versus thermodynamic control may not be applicable as the reactions are essentially irreversible. beilstein-journals.orgnih.gov

Tautomeric Equilibria and Relative Stabilities of Indazole Isomers (1H-, 2H-, and 3H-Indazoles)

Indazole exists in different tautomeric forms, primarily the 1H-indazole and 2H-indazole isomers, due to the mobility of the proton on the nitrogen atoms of the pyrazole (B372694) ring. connectjournals.combeilstein-journals.orgresearchgate.netbeilstein-journals.org A third, less common tautomer, 3H-indazole, is generally not heteroaromatic and has been reported in only a few instances. connectjournals.com

The relative stability of these tautomers is a key factor influencing the reactivity and properties of indazole derivatives. Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgresearchgate.netnih.govnih.govbeilstein-journals.orgbeilstein-journals.org The greater stability of the 1H-form is attributed to its benzenoid structure, which possesses a higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer. beilstein-journals.orgresearchgate.net As a result, 1H-indazole is the predominant tautomer in most conditions. beilstein-journals.orgnih.govbeilstein-journals.org

The energy difference between the 1H and 2H tautomers is generally small enough that the 1H-form can transform into the 2H-form without a significant energy barrier. connectjournals.com This tautomeric equilibrium can be influenced by various factors, including the solvent and the presence of substituents on the indazole ring.

For instance, in certain 3-substituted indazoles, the 2H-tautomer can be stabilized by intramolecular or intermolecular hydrogen bonds. nih.gov In a study of 2-[(2H-indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione, the 2H-tautomer was found to be stabilized by a strong intramolecular hydrogen bond in less polar solvents like CDCl₃ or CD₂Cl₂. nih.gov Similarly, (E)-2-[(2H-indazol-3-yl)methylene]-2,3-dihydro-1H-inden-1-one can exist as stable 2H-tautomers in the solid state and in aprotic solvents through the formation of centrosymmetric dimers linked by intermolecular hydrogen bonds. nih.gov However, in the presence of water or in the open air, a rapid tautomerization to the more stable 1H-form occurs. nih.gov

The relative populations of the tautomers can have a direct impact on the outcome of reactions such as alkylation. While the 1H-tautomer is more stable, the 2H-tautomer can also be reactive, and its presence in the equilibrium mixture can lead to the formation of N2-substituted products.

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting the reactivity of molecules like this compound and other indazole systems. researchgate.netnih.govdergipark.org.trscienceopen.com By calculating various electronic properties, we can gain insights into the chemical behavior of these compounds. These parameters help in understanding and predicting reaction mechanisms, regioselectivity, and structure-property relationships. scienceopen.commdpi.com

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (σ), are fundamental concepts in predicting molecular reactivity. researchgate.netdergipark.org.trias.ac.in Hardness is a measure of a molecule's resistance to change in its electron distribution, while softness indicates how easily the electron cloud can be polarized. ias.ac.in

According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. dergipark.org.tr In the context of indazoles, which act as Lewis bases, these parameters can predict their interaction with different electrophiles (Lewis acids). dergipark.org.tr

The chemical hardness can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) with the following formula: researchgate.netyoutube.com

η = (E_LUMO - E_HOMO) / 2

A large HOMO-LUMO energy gap corresponds to a high hardness and low reactivity, while a small gap indicates high softness and greater reactivity. dergipark.org.trias.ac.in Soft molecules are generally more reactive in unimolecular reactions and are more susceptible to electron delocalization in bimolecular reactions. ias.ac.in The transition state of a chemical reaction is considered to be very soft. ias.ac.in

Electronegativity and Chemical Potential

Electronegativity (χ) and chemical potential (μ) are related concepts that describe the tendency of a molecule to attract electrons. researchgate.netdergipark.org.tr The chemical potential is formally defined as the negative of the electronegativity. researchgate.net These parameters can be calculated from the energies of the HOMO and LUMO orbitals: researchgate.net

χ = -μ = (E_HOMO + E_LUMO) / 2

A higher electronegativity indicates a greater ability of a molecule to accept electrons. researchgate.net In the context of indazole derivatives, the calculated electronegativity can provide insights into their potential as electron acceptors in chemical reactions. researchgate.net

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) provides a quantitative measure of a molecule's ability to act as an electrophile, or an electron acceptor. researchgate.netresearchgate.net It is calculated using the chemical potential (μ) and chemical hardness (η): researchgate.net

ω = μ² / (2η)

A higher electrophilicity index indicates a stronger electrophile. researchgate.net Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to act as a nucleophile, or an electron donor. researchgate.net While several definitions exist, one common approach is to consider it as the inverse of the electrophilicity index. researchgate.netfigshare.com For radicals, both electrophilicity and nucleophilicity scales have been developed to characterize their reactivity. figshare.comugent.be

For indazoles, which are typically nucleophilic, the nucleophilicity index can be a valuable predictor of their reactivity towards various electrophiles. researchgate.net These indices are crucial for understanding and predicting the outcomes of polar organic reactions. researchgate.net

Computational Prediction of Reactivity and Structure-Property Relationships

Computational chemistry offers powerful methods to predict the reactivity and establish structure-property relationships for indazole derivatives, including this compound. biotech-asia.orgresearchgate.netnih.govarabjchem.org By employing techniques like Density Functional Theory (DFT) and molecular docking, researchers can gain detailed insights into the behavior of these molecules at the atomic level. nih.govresearchgate.netarabjchem.org

DFT calculations are widely used to optimize the geometry of molecules and to calculate a range of quantum chemical parameters that describe their electronic structure and reactivity. researchgate.netnih.govscienceopen.com These parameters, including the energies of the HOMO and LUMO, chemical hardness, electronegativity, and electrophilicity/nucleophilicity indices, provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. researchgate.netdergipark.org.tr For instance, the analysis of Frontier Molecular Orbitals (FMO), the HOMO and LUMO, helps to identify the regions of a molecule that are most likely to be involved in electron donation and acceptance, respectively. nih.gov

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.govarabjchem.org By identifying the key structural features that influence a particular outcome, these models can be used to design new indazole derivatives with enhanced or desired properties. nih.govarabjchem.org

Molecular docking is another powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.orgresearchgate.netarabjchem.org This is particularly useful in medicinal chemistry for predicting the binding affinity and mode of interaction of a potential drug molecule, such as an indazole derivative, with a biological target like a protein or enzyme. biotech-asia.orgresearchgate.net By understanding these interactions, researchers can design more potent and selective inhibitors. researchgate.net

Furthermore, computational methods can be used to study reaction mechanisms in detail. For example, DFT calculations can be employed to map the potential energy surface of a reaction, identify transition states, and calculate activation energies. beilstein-journals.orgnih.gov This information is crucial for understanding the factors that control the regioselectivity and stereoselectivity of a reaction, as has been demonstrated in the study of indazole alkylation. beilstein-journals.orgnih.gov

The integration of these computational approaches provides a comprehensive framework for predicting the reactivity of indazole systems and for designing new molecules with tailored properties for various applications.

Advanced Research Applications of Indazole Derivatives in Chemistry Excluding Prohibited Areas

Indazole Scaffolds in Catalysis Research

The development of new catalytic systems is a major focus in chemistry, and indazole derivatives have emerged as significant contributors. Catalyst-based approaches, particularly those involving transition metals, have greatly advanced the synthesis of diverse indazole variants. researchgate.net

Direct catalytic functionalization of the indazole ring is a powerful method for creating complex derivatives. scilit.com Techniques such as C-H functionalization, photocatalysis, and palladium-catalyzed cross-coupling reactions have been extensively reviewed. scilit.comrawdatalibrary.net For example, researchers have developed rhodium(III)-catalyzed methods for indazole synthesis through C-H bond functionalization and cyclative capture. scilit.com Furthermore, photocatalytic methods have been employed for the direct C3-amidation of 2H-indazoles using inexpensive organic photocatalysts. acs.org

Indazole-containing phosphine (B1218219) ligands represent another frontier in catalysis. By incorporating an indazole group directly onto a phosphorus atom, chemists can create ligands whose electronic properties can be finely tuned. For instance, methylation of the indazole backbone introduces a positive charge, which alters the σ-donation from the phosphine to a coordinated metal center, thereby increasing the metal's Lewis acidity and enhancing its catalytic activity. rawdatalibrary.net

Exploration of Indazole Derivatives in Materials Science

The unique photophysical properties of the indazole motif have made it an attractive scaffold in materials science. researchgate.net Indazole derivatives are considered high-value chemical building blocks for the development of advanced materials. nih.gov Their rigid, aromatic structure and tunable electronic properties are advantageous for creating organic materials with specific optical or electronic functions. Research in this area explores how modifications to the indazole core can influence properties like luminescence, which is critical for applications in organic light-emitting diodes (OLEDs) and sensors.

Research into Indazole Compounds in Agrochemical Development (excluding efficacy/toxicity studies)

The indazole ring is a recognized structural motif in the design of agrochemicals. nih.gov While a detailed discussion of efficacy is outside the scope of this article, the structural and synthetic aspects are relevant. The biological activity of compounds is fundamentally linked to their chemical structure, and the indazole ring is a key feature in certain bioactive molecules. researchgate.net

Research in this area focuses on structure-activity relationship (SAR) studies to understand how different substituents on the indazole scaffold influence its properties. researchgate.net For example, the natural product Nigellidine, which contains an indazole ring system, has been isolated and studied, with its chemical structure being the basis for its biological characteristics. researchgate.net The synthesis of novel indazole derivatives allows for the creation of libraries of compounds that can be studied to understand the chemical features required for potential agrochemical applications.

Bioisosteric Applications of the Indazole Motif in Chemical Design

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. The indazole nucleus is frequently used as a bioisostere for other aromatic heterocycles, most notably indole (B1671886) and phenol (B47542). pharmablock.comresearchgate.net

As a bioisostere for indole, indazole offers a similar NH group that can act as a hydrogen bond donor. pharmablock.com Crucially, it also introduces an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially leading to improved molecular interactions. pharmablock.comnih.govacs.org

When used as a replacement for a phenol group, the indazole ring can offer advantages in terms of metabolic stability. Phenols are often susceptible to phase II metabolism, whereas their heterocyclic bioisosteres, like indazole, tend to be less vulnerable to such metabolic pathways. pharmablock.com This strategy of bioisosteric replacement allows chemists to fine-tune the properties of a molecule to enhance its developability. pharmablock.com

Q & A

Q. How can the synthesis of ethyl 2-(1H-indazol-1-yl)acetate be optimized for improved yield and regioselectivity?

- Methodological Answer : A regioselective synthesis involves reacting indazole with ethyl bromoacetate in THF using t-BuOK as a base at 0°C to room temperature. Key parameters include controlled addition of NaNO₂ (Table 2 in ) and purification via column chromatography (2:3 ether/petroleum ether), yielding 44% . Alternative approaches using K₂CO₃ as a base in DMF () may require longer reaction times (24 h) but avoid cryogenic conditions. Monitoring via TLC ensures reaction completion .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is essential, with diagnostic peaks at δ 8.06 (s, aromatic H), 5.16 (s, CH₂), and 4.22 (q, OCH₂CH₃) . Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides definitive structural validation, with key metrics including bond lengths (e.g., C–N: 1.379 Å) and angles (e.g., N1–C7–N2: 122.1°) . WinGX/ORTEP can visualize anisotropic displacement parameters .

Q. How should purification challenges (e.g., byproducts, low solubility) be addressed?

- Methodological Answer : Column chromatography (silica gel, ether/petroleum ether) effectively removes unreacted indazole and esters . For crystalline derivatives, slow evaporation from EtOAc/hexane mixtures improves crystal quality . Acidic workup (10% HCl) isolates intermediates like 2-(1H-indazol-1-yl)acetic acid .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation of indazole derivatives be systematically analyzed?

- Methodological Answer : Screen reaction conditions (e.g., base strength, solvent polarity) using design of experiments (DoE). demonstrates that NaNO₂ addition mode (batch vs. gradual) significantly impacts regioselectivity for the 1H-indazole isomer. Computational modeling (DFT) of transition states or Hirshfeld surface analysis (via CrystalExplorer) can rationalize preferential N1- vs. N2-alkylation .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer : Conflicting NMR shifts (e.g., CH₂ group discrepancies) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or proton exchange. Cross-validate with SCXRD For example, the C7–N2 bond length (1.446 Å) in aligns with typical C–N single bonds, confirming alkylation at N1 . Use SHELXL’s TWIN/BASF commands to refine twinned crystals ( ) and resolve ambiguous electron density .

Q. How can this compound be utilized in multicomponent reactions for complex heterocycles?

- Methodological Answer : The ester’s electrophilic α-carbon participates in decarboxylative radical additions () or Ugi-type reactions. For example, coupling with azomethine imines under iron catalysis and visible light generates chiral indazole-fused scaffolds . Optimize stoichiometry and solvent (e.g., THF vs. MeCN) to suppress side reactions.

Q. What crystallographic software tools are recommended for resolving disorder or low-resolution data?

- Methodological Answer : SHELXL ( ) handles disorder via PART/SUMP commands and anisotropic refinement. For low-resolution data (<1.0 Å), apply restraints (DFIX, DANG) and validate with R₁/wR₂ convergence (<0.05/0.15). WinGX integrates SHELX workflows and generates CIF reports compliant with IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.